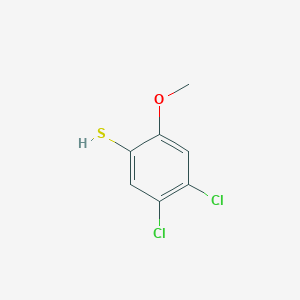

4,5-二氯-2-甲氧基苯硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

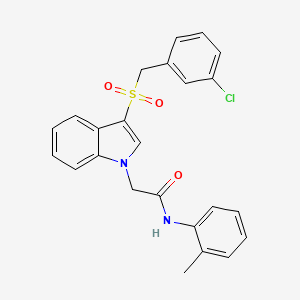

4,5-Dichloro-2-methoxybenzenethiol is a chemical compound with the molecular formula C7H6Cl2OS . It has a molecular weight of 209.1 . The compound is canonicalized and has a complexity of 134 .

Molecular Structure Analysis

The InChI code for 4,5-Dichloro-2-methoxybenzenethiol is 1S/C7H6Cl2OS/c1-10-6-2-4(8)5(9)3-7(6)11/h2-3,11H,1H3 . This indicates the presence of 7 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 1 oxygen atom, and 1 sulfur atom in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Dichloro-2-methoxybenzenethiol include a molecular weight of 209.1 . It has 1 rotatable bond, 1 hydrogen bond donor, and 2 hydrogen bond acceptors .科学研究应用

苯并噻唑基化合物的固相合成

一项研究重点关注通过与各种树脂结合的 2-氨基苯硫酚进行酰化来合成苯并噻唑基化合物。该研究展示了一种从树脂中裂解 2-N-酰基-氨基苯硫酚并使其环化形成苯并噻唑的方法,表明了在有机合成和药物研究中的应用 (Mourtas, Gatos, & Barlos, 2001)。

电化学还原研究

另一项研究调查了与感兴趣的化学结构密切相关的化合物的电化学还原,探索了环境污染物降解的潜力。这项研究提供了对环境化学和污染控制中应用的见解 (Peverly et al., 2014)。

环境污染物中的催化还原

使用在碳阴极上电生成的镍(I) salen 对环境污染物甲氧氯进行催化还原的研究表明了在环境修复技术中的应用 (McGuire et al., 2016)。

平行反应的动力学

由三氯苯和甲氧基钠合成的二氯甲氧基苯的合成和动力学研究为化学反应工程和合成优化提供了有价值的数据 (Wang et al., 2010)。

氟烯烃和硫醇反应

硫醇与有毒的二氯化多氟环己烯(包括 2-甲氧基苯硫醇)的反应的研究可能对了解吸入性毒物的毒理机制和设计更安全的化学品具有影响 (Timperley, 2004)。

作用机制

Target of Action

It is known that this compound is used in suzuki–miyaura coupling reactions, a type of cross-coupling reaction used in organic chemistry . This suggests that it may interact with organoboron reagents and palladium catalysts, which are key components in these reactions .

Mode of Action

In the context of Suzuki–Miyaura coupling reactions, it could be hypothesized that this compound might participate in the formation of carbon-carbon bonds by acting as a coupling partner . .

Biochemical Pathways

Given its potential role in Suzuki–Miyaura coupling reactions, it might be involved in the synthesis of complex organic molecules

Result of Action

It is known that this compound is used in chemical reactions to form carbon-carbon bonds , which suggests that it may play a role in the synthesis of complex organic molecules.

属性

IUPAC Name |

4,5-dichloro-2-methoxybenzenethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2OS/c1-10-6-2-4(8)5(9)3-7(6)11/h2-3,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHBZGDPPHISQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1S)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-methoxybenzenethiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-bromoanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2805437.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2805444.png)

![N-[1-(Oxolan-3-yl)but-3-yn-2-yl]but-2-ynamide](/img/structure/B2805445.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2805447.png)

![methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2805453.png)

![1-Thiophen-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclopentane-1-carboxamide](/img/structure/B2805456.png)